N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is an organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:
Formation of the furan-3-yl ethylamine: This can be achieved by the reduction of furan-3-yl acetonitrile using hydrogen gas in the presence of a palladium catalyst.
Sulfonamide formation: The furan-3-yl ethylamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide intermediate.
Coupling with trifluoromethyl-substituted phenyl group: The final step involves coupling the methanesulfonamide intermediate with 4-(trifluoromethyl)benzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the furan ring and sulfonamide moiety contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)ethyl)-1-(4-methylphenyl)methanesulfonamide
- N-(2-(furan-3-yl)ethyl)-1-(4-chlorophenyl)methanesulfonamide
- N-(2-(furan-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
Uniqueness
N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKJYXRACKBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCC2=COC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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